2,4-dichloro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro groups at the 2 and 4 positions, a furan-2-ylmethyl group, and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dichloro groups can be achieved through chlorination reactions, while the furan-2-ylmethyl and 4-methylphenylmethyl groups are introduced via nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nucleophiles such as furan-2-ylmethylamine and 4-methylbenzylamine. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted benzamides. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLORO-N-FURAN-2-YLMETHYL-BENZAMIDE
- 2,4-DICHLORO-N-(2-FURAN-2-YL-1-(PIPERIDINE-1-CARBONYL)-VINYL)-BENZAMIDE
- 2-FLUORO-N-(1-FURAN-2-YL-ETHYL)-N-PYRIDIN-2-YL-BENZAMIDE
Uniqueness
2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both furan and 4-methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H17Cl2NO2 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H17Cl2NO2/c1-14-4-6-15(7-5-14)12-23(13-17-3-2-10-25-17)20(24)18-9-8-16(21)11-19(18)22/h2-11H,12-13H2,1H3 |
InChI Key |
RZOHORBIYGGRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.